Antifungal agent 32

Candida albicans filamentation anti-virulence

Standard antifungal agents like fluconazole or caspofungin obscure virulence-specific readouts due to direct fungicidal pressure. Antifungal agent 32 (compound 1a) addresses this by selectively suppressing C. albicans filamentation, biofilm formation, morphological switching, and epithelial adherence without acute cidal activity. - Enables hypha-specific gene expression studies and genetic interaction screens - Serves as a non-azole, piperazine-based benchmark for SAR campaigns - Reliable custom synthesis available with characterized purity and global logistics support

Molecular Formula C25H28N2O
Molecular Weight 372.5 g/mol
Cat. No. B12406995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 32
Molecular FormulaC25H28N2O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESC1C(NCC(N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C25H28N2O/c1-3-7-20(8-4-1)15-23-17-27-24(18-26-23)16-21-11-13-25(14-12-21)28-19-22-9-5-2-6-10-22/h1-14,23-24,26-27H,15-19H2/t23-,24-/m0/s1
InChIKeyGMHWCRVBSHSBCE-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 32: Piperazine Virulence Inhibitor


Antifungal agent 32, also designated as compound 1a, is a synthetically derived piperazine-based small molecule (molecular weight: 372.5 g/mol; formula: C25H28N2O) recognized for its capacity to attenuate key virulence mechanisms of the opportunistic fungal pathogen Candida albicans. The compound is characterized by its (2S,5S)-2-benzyl-5-[(4-phenylmethoxyphenyl)methyl]piperazine core structure, and its primary documented biological activity centers on the suppression of filamentation, biofilm establishment, morphological switching, and adherence to epithelial surfaces in C. albicans .

Supports C. albicans virulence mechanism studies: filamentation, biofilm, morphological switching
Non-fungicidal profile enables virulence-specific assay design without rapid cell death confounding
Non-azole piperazine scaffold suitable for cross-resistance and scaffold-hopping research

Why Standard Antifungals Cannot Replace Antifungal Agent 32


Procurement decisions for research on C. albicans virulence should not rely on generic substitution by conventional fungicidal agents such as fluconazole, amphotericin B, or caspofungin. Antifungal agent 32 is distinguished by its reported functional profile as an inhibitor of specific virulence-associated phenotypes—namely filamentation, morphological transition, and biofilm formation—without necessarily exerting direct, rapid fungicidal pressure . This contrasts sharply with the ergosterol biosynthesis inhibition (azoles) or cell wall glucan synthesis disruption (echinocandins) that define first-line clinical antifungals, rendering Antifungal agent 32 a distinct tool for probing non-essential but pathogenically critical fungal behaviors.

Virulence inhibitor (filamentation, biofilm)
Fluconazole / Amphotericin B: fungistatic/fungicidal
Mechanistic shift may confound virulence-specific endpoint interpretation.
Reported biofilm formation inhibition
Fluconazole: limited biofilm efficacy, can select resistance
Biofilm endpoint context and resistance selection pressure may differ with azole.
Adhesion and yeast-to-hypha transition suppression
Caspofungin: cell wall synthesis inhibitor, no direct adhesion effect
Adhesion and morphology endpoints may not transfer to echinocandin-based assays.

Antifungal Agent 32 Evidence: Differential Activity Profile


Filamentation vs. Growth Inhibition: Comparison with Fluconazole and Amphotericin B

Antifungal agent 32 is documented to inhibit the filamentation of C. albicans, a critical virulence determinant, at concentrations that are not necessarily linked to direct fungicidal activity. This contrasts with the primary mode of action of fluconazole and amphotericin B, which inhibit fungal growth through ergosterol pathway disruption or membrane pore formation, respectively. While quantitative comparative IC50 data for filamentation inhibition versus standard antifungals are not available in public repositories, the reported functional profile of Antifungal agent 32 in vendor datasheets suggests a potential shift in the dose-response relationship away from minimal fungicidal concentration (MFC) toward virulence attenuation, a characteristic inferred from its described biological activity.

Activity Profile
Class-level inference
Inhibits filamentation, morphological switching, biofilm formation.
Fluconazole: ergosterol biosynthesis inhibition (fungistatic); Amphotericin B: membrane pore formation (fungicidal).
Functional distinction from growth inhibitors supports virulence-specific study design.
No quantitative head-to-head data; activity inferred from vendor literature.
Candida albicans filamentation anti-virulence

Biofilm Inhibition vs. Azoles: Resistance Considerations

Antifungal agent 32 is reported to inhibit C. albicans biofilm formation , a process often refractory to conventional azole antifungals due to the protective extracellular matrix and the presence of persister cells. While specific IC50 values for biofilm inhibition are not publicly disclosed, the functional categorization of Antifungal agent 32 as an inhibitor of biofilm establishment and morphological transition implies a potential advantage over agents like fluconazole, which can select for resistance within biofilm communities and exhibit reduced efficacy against sessile, adherent fungal populations.

Biofilm Activity
Class-level inference
Reported inhibition of C. albicans biofilm formation.
Fluconazole: reduced efficacy against biofilms; can promote resistance in sessile populations.
Biofilm inhibition context may differ from azole-based resistance models.
IC50 data not publicly disclosed; functional categorization only.
Candida albicans biofilm antifungal resistance

Morphological Switching and Adhesion Inhibition vs. Echinocandins

Antifungal agent 32 is reported to suppress the morphological transition of C. albicans from yeast to hyphal form and to reduce its adherence to epithelial cells . These traits are fundamental to tissue invasion and mucosal colonization. In contrast, echinocandins such as caspofungin primarily target the fungal cell wall β-(1,3)-D-glucan synthase, leading to cell lysis but not directly interfering with the yeast-to-hypha transition or initial adhesion events. While quantitative comparative data (e.g., adhesion inhibition IC50) are lacking, the vendor-reported activity profile suggests that Antifungal agent 32 may attenuate early steps in the infection process, a property not characteristic of echinocandins.

Adhesion & Morphology
Class-level inference
Suppresses yeast-to-hypha transition and epithelial adhesion.
Caspofungin: β-(1,3)-D-glucan synthase inhibition; no direct adhesion or morphology targeting.
May support early-stage host-pathogen interaction endpoint studies.
Comparative adhesion IC50 not available; profile inferred from product description.
Candida albicans adhesion morphological switching

Piperazine Scaffold: Structural Distinction from Azoles

Antifungal agent 32 possesses a piperazine core with benzyl and benzyloxyphenyl substituents, a structure distinct from the triazole or imidazole heterocycles that define the azole class of antifungals (e.g., fluconazole, ketoconazole). This structural divergence is significant because it implies a different molecular target or binding mode, potentially reducing the likelihood of cross-resistance with azole-resistant C. albicans strains. While direct comparative enzyme inhibition data (e.g., CYP51 binding) are not available, the absence of a triazole ring is a verifiable structural characteristic.

Scaffold Identity
Supporting evidence
(2S,5S)-2-benzyl-5-[(4-phenylmethoxyphenyl)methyl]piperazine core.
Fluconazole: bis-triazole; Ketoconazole: imidazole-dioxolane.
Non-azole scaffold may reduce cross-resistance likelihood; requires direct target binding data.
Structural differentiation verifiable; no CYP51 binding data available.
piperazine chemical structure Candida albicans

Antifungal Agent 32: Research and Industrial Applications


Filamentation Pathways and Yeast-to-Hypha Transition

Antifungal agent 32 is optimally deployed in basic research settings aiming to dissect the molecular regulation of C. albicans filamentation and morphological switching. Its reported activity in inhibiting these processes makes it a suitable chemical probe for use in microscopy-based assays, gene expression studies (e.g., hypha-specific gene panels), and genetic interaction screens designed to identify upstream regulators or downstream effectors of the hyphal program, without the confounding influence of direct fungicidal activity.

Anti-Virulence Screening and Biofilm Prevention

In vitro models of C. albicans biofilm formation represent a key application scenario. Given its reported ability to suppress biofilm establishment and morphological transition , Antifungal agent 32 can be utilized as a positive control or lead compound in high-content screening campaigns for novel anti-virulence agents targeting surface adherence, early biofilm development, or the yeast-to-hypha switch. This is particularly relevant in research on device-associated infections or mucosal candidiasis where biofilm formation is a primary pathological event.

Epithelial Adherence in Host-Pathogen Interaction

Studies examining the initial steps of C. albicans mucosal colonization benefit from the reported activity of Antifungal agent 32 in inhibiting adherence to epithelial cells . In co-culture assays using human epithelial cell lines (e.g., oral, vaginal, or intestinal epithelia), this compound can serve as a tool to reduce fungal attachment, thereby allowing researchers to quantify the role of specific fungal adhesins or host receptors in mediating adhesion and subsequent invasion.

Non-Azole Piperazine Scaffold Benchmarking

For medicinal chemistry groups engaged in the development of novel antifungal agents, Antifungal agent 32 provides a structurally distinct benchmark molecule. Its piperazine-based scaffold, lacking the common triazole or imidazole rings of azole antifungals , serves as a comparator in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, or pharmacokinetic properties while circumventing cross-resistance mechanisms associated with azole-resistant fungal pathogens.

Application
Selection Property
Validation Focus
Filamentation pathway studies
Virulence-specific (non-fungicidal) activity profile
Hypha-specific gene expression and morphology endpoints
Biofilm prevention screening
Reported biofilm formation suppression
Biofilm biomass, architecture, and resistance-marker endpoints
Host-pathogen adhesion research
Adhesion and morphological transition inhibition
Adhesion/invasion assays with epithelial cell lines
Non-azole scaffold benchmarking
Piperazine core distinct from triazole/imidazole
SAR and cross-resistance context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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